molecular formula C13H8BrFO2 B3042185 4'-Bromo-5-fluoro-2-hydroxybenzophenone CAS No. 527751-28-6

4'-Bromo-5-fluoro-2-hydroxybenzophenone

Cat. No.: B3042185
CAS No.: 527751-28-6
M. Wt: 295.1 g/mol
InChI Key: ZGEUWDAGZZILEA-UHFFFAOYSA-N
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Description

4’-Bromo-5-fluoro-2-hydroxybenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Bromo-5-fluoro-2-hydroxybenzophenone can be synthesized through several synthetic routes. One common method involves the use of p-bromophenyl benzoate as a starting material. . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-5-fluoro-2-hydroxybenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-5-fluoro-2-hydroxybenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4’-Bromo-5-fluoro-2-hydroxybenzophenone include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from the reactions of 4’-Bromo-5-fluoro-2-hydroxybenzophenone depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

4’-Bromo-5-fluoro-2-hydroxybenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Bromo-5-fluoro-2-hydroxybenzophenone involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is subject to ongoing research and may involve complex biochemical interactions .

Comparison with Similar Compounds

4’-Bromo-5-fluoro-2-hydroxybenzophenone can be compared with other similar compounds, such as:

The uniqueness of 4’-Bromo-5-fluoro-2-hydroxybenzophenone lies in its specific combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

(4-bromophenyl)-(5-fluoro-2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEUWDAGZZILEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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